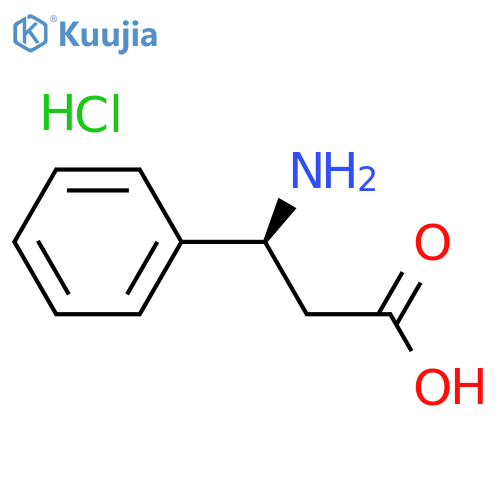

Cas no 83649-47-2 ((S)-3-Phenyl-b-alanine Hydrochloride)

(S)-3-Phenyl-b-alanine Hydrochloride Chemische en fysische eigenschappen

Naam en identificatie

-

- (S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride

- L-(+)-3-Amino-3-phenylpropionic acid

- D-BETA-HOMOPHENYLGLYCINE HYDROCHLORIDE

- H-D-PHG-(C*CH2)OH HCL

- (S)-3-AMINO-3-PHENYLPROPANOIC ACID HYDROCHLORIDE

- (S)-(+)-3-AMINO-3-PHENYLPROPIONIC ACID HCL

- (S)-(+)-3-AMINO-3-PHENYLPROPIONIC ACID HYDROCHLORIDE

- (S)-3-AMINO-3-PHENYLPROPIONIC ACID HYDROCHLORIDE

- RARECHEM AK PT 0078

- L-beta-Phenylalanine HCL

- (S)-3-Phenyl-β-alanine Hydrochloride

- (S)-3-amino-3-phenylpropionic acid

- (S)-3-Phenyl-β-alani

- 3-Amino-3-phenylpropanoic acid

- DL-3-Amino-3-phenylpropionic Acid

- S-3-Amino-3-phenyl-propionic acid

- (S)-beta-phenylalanine

- Salt&S-3-amino-3-phenylpropionic acid hydrochloride

- Benzenepropanoic acid, β-amino-, hydrochloride, (S)- (ZCI)

- Benzenepropanoic acid, β-amino-, hydrochloride, (βS)- (9CI)

- (+)-(3S)-3-Amino-3-phenylpropionic acid hydrochloride

- (-)-3-Amino-3-phenylpropanoic acid hydrochloride

- AS-12845

- (S)-(-)-3-AMINO-3-PHENYLPROPIONICACIDHYDROCHLORIDE

- EN300-70756

- BCP13904

- (S)-3-Phenyl- beta -alanine Hydrochloride

- (S)-beta-Homophenylglycine hydrochloride

- J-502315

- (S)-3-Amino-3-Phenylpropanoic Acid HCl

- DTXSID60647511

- H-D-Phg-(C#CH2)OH.HCl

- AKOS016843174

- SCHEMBL3874351

- (S)-3-Phenyl-beta-alanine hydrochloride

- (S)-(-)-3-Amino-3-phenylpropionic acid, HCl

- (3S)-3-amino-3-phenylpropanoic acid;hydrochloride

- (3S)-3-Amino-3-phenylpropanoic acid--hydrogen chloride (1/1)

- (S)-3-Phenyl-?-alanine Hydrochloride

- AMY14913

- MFCD03092945

- F12097

- (3S)-3-amino-3-phenylpropanoic acid hydrochloride

- 83649-47-2

- AC-5693

- (S)-3-Phenyl-b-alanine Hydrochloride

-

- MDL: MFCD03092945

- Inchi: 1S/C9H11NO2.ClH/c10-8(6-9(11)12)7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H/t8-;/m0./s1

- InChI-sleutel: ABEBCTCOPRULFS-QRPNPIFTSA-N

- LACHT: [C@H](C1C=CC=CC=1)(N)CC(=O)O.Cl

Berekende eigenschappen

- Exacte massa: 201.05600

- Monoisotopische massa: 201.056

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 2

- Aantal waterstofbondacceptatoren: 3

- Zware atoomtelling: 13

- Aantal draaibare bindingen: 3

- Complexiteit: 153

- Aantal covalent gebonden eenheden: 2

- Gedefinieerd atoomstereocentrumaantal: 1

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- Topologisch pooloppervlak: 63.3A^2

Experimentele eigenschappen

- Kleur/vorm: Not available

- Dichtheid: No data available

- Smeltpunt: 179-184 ºC

- Kookpunt: No data available

- Vlampunt: No data available

- PSA: 63.32000

- LogboekP: 2.66340

- Dampfdruk: No data available

- Oplosbaarheid: Not available

(S)-3-Phenyl-b-alanine Hydrochloride Beveiligingsinformatie

- Signaalwoord:Danger

- Gevaarverklaring: H315-H319-H335

- Waarschuwingsverklaring: P260; P264; P280; P301+P330+P331; P303+P361+P353; P304+P340+P310; P305+P351+P338+P310; P363; P405; P501

- Code gevarencategorie: R34

- Veiligheidsinstructies: S45-S36/37/39-S26

-

Identificatie van gevaarlijk materiaal:

- Opslagvoorwaarde:Store at room temperature

- Risicozinnen:R34

- Gevaarklasse:8

- PackingGroup:III

(S)-3-Phenyl-b-alanine Hydrochloride Douanegegevens

- HS-CODE:2922499990

- Douanegegevens:

China Customs Code:

2922499990Overview:

2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

Regulatory conditions:

A.Customs clearance form for Inbound Goods

B.Customs clearance form for outbound goodsInspection and quarantine category:

P.Imported animals and plants\Quarantine of animal and plant products

Q.Outbound animals and plants\Quarantine of animal and plant products

R.Sanitary supervision and inspection of imported food

S.Sanitary supervision and inspection of exported food

M.Import commodity inspection

N.Export commodity inspectionSummary:

HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

(S)-3-Phenyl-b-alanine Hydrochloride Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-70756-2.5g |

(3S)-3-amino-3-phenylpropanoic acid hydrochloride |

83649-47-2 | 2.5g |

$20.0 | 2023-05-29 | ||

| Chemenu | CM255229-25g |

(S)-3-amino-3-phenylpropanoic acid hydrochloride |

83649-47-2 | 95%+ | 25g |

$467 | 2023-02-01 | |

| TRC | P319420-1g |

(S)-3-Phenyl-b-alanine Hydrochloride |

83649-47-2 | 1g |

$ 110.00 | 2023-09-06 | ||

| Enamine | EN300-70756-0.5g |

(3S)-3-amino-3-phenylpropanoic acid hydrochloride |

83649-47-2 | 0.5g |

$19.0 | 2023-05-29 | ||

| Fluorochem | 223342-10g |

S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride |

83649-47-2 | 95% | 10g |

£103.00 | 2022-02-28 | |

| Chemenu | CM255229-10g |

(S)-3-amino-3-phenylpropanoic acid hydrochloride |

83649-47-2 | 95%+ | 10g |

$240 | 2023-02-01 | |

| abcr | AB259434-5 g |

(S)-beta-Homophenylglycine hydrochloride |

83649-47-2 | 5g |

€372.90 | 2023-06-22 | ||

| Fluorochem | 223342-50g |

S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride |

83649-47-2 | 95% | 50g |

£473.00 | 2022-02-28 | |

| abcr | AB259434-1g |

(S)-beta-Homophenylglycine hydrochloride; . |

83649-47-2 | 1g |

€151.00 | 2025-03-19 | ||

| A2B Chem LLC | AD97199-250mg |

(S)-(-)-3-Amino-3-phenylpropionic acid, HCl |

83649-47-2 | 98%(HPLC) | 250mg |

$32.00 | 2023-12-30 |

(S)-3-Phenyl-b-alanine Hydrochloride Productiemethode

Productiemethode 1

2.1 Reagents: Sodium chlorite , Monopotassium phosphate Solvents: tert-Butanol , 2-Methyl-2-butene , Water ; 16 h, rt

2.2 Solvents: Methanol ; 90 atm, 50 °C

Productiemethode 2

2.1 Reagents: Hydrochloric acid Solvents: Diethyl ether

Productiemethode 3

2.1 Reagents: Hydrochloric acid Solvents: Water ; 1 h, 100 °C

Productiemethode 4

Productiemethode 5

2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water ; 12 h, 100 °C

Productiemethode 6

1.2 Solvents: Diethyl ether , Pentane ; -100 °C

1.3 Reagents: Methanol ; 3 h, -100 °C → -78 °C

1.4 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water ; -78 °C → rt

2.1 Reagents: Di-tert-butyl dicarbonate Solvents: Diethyl ether ; 6 h, rt

2.2 Reagents: Ozone Solvents: Dichloromethane ; 2 h, -78 °C

2.3 Reagents: Dimethyl sulfide ; 1 h, -78 °C → rt

2.4 Reagents: 2-Methyl-2-butene , Monosodium phosphate , Sodium chlorite Solvents: tert-Butanol , Water ; 0.5 h, rt

2.5 Reagents: Hydrochloric acid Solvents: Diethyl ether ; 0.5 h, rt

Productiemethode 7

1.2 Reagents: Water ; 1 h, -78 °C

1.3 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water ; -78 °C → rt

2.1 Reagents: Di-tert-butyl dicarbonate Solvents: Diethyl ether ; 6 h, rt

2.2 Reagents: Ozone Solvents: Dichloromethane ; 2 h, -78 °C

2.3 Reagents: Dimethyl sulfide ; 1 h, -78 °C → rt

2.4 Reagents: 2-Methyl-2-butene , Monosodium phosphate , Sodium chlorite Solvents: tert-Butanol , Water ; 0.5 h, rt

2.5 Reagents: Hydrochloric acid Solvents: Diethyl ether ; 0.5 h, rt

Productiemethode 8

1.2 Reagents: Methyldimethoxysilane ; 30 min, rt

1.3 Reagents: 1,2-Benzisoxazole ; 5 h, rt; rt → 0 °C

1.4 Reagents: Hydroxyamine hydrochloride Solvents: Methanol ; 0 °C; 1 h, rt

Productiemethode 9

Productiemethode 10

Productiemethode 11

1.2 Reagents: Ozone Solvents: Dichloromethane ; 2 h, -78 °C

1.3 Reagents: Dimethyl sulfide ; 1 h, -78 °C → rt

1.4 Reagents: 2-Methyl-2-butene , Monosodium phosphate , Sodium chlorite Solvents: tert-Butanol , Water ; 0.5 h, rt

1.5 Reagents: Hydrochloric acid Solvents: Diethyl ether ; 0.5 h, rt

Productiemethode 12

2.1 Reagents: Hydrochloric acid Solvents: Water ; heated

Productiemethode 13

2.1 Reagents: Water , Atomic chlorine

Productiemethode 14

1.2 Solvents: Methanol ; 90 atm, 50 °C

Productiemethode 15

Productiemethode 16

2.1 Reagents: Water , Atomic chlorine

Productiemethode 17

2.1 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux

Productiemethode 18

Productiemethode 19

Productiemethode 20

(S)-3-Phenyl-b-alanine Hydrochloride Raw materials

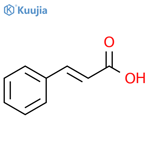

- trans-Cinnamic acid

- 2-Azetidinone, 4-phenyl-, (S)-

- Cinnamaldehyde

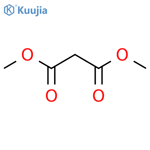

- Dibenzyl malonate

- Benzyl N-hydroxycarbamate

- (S)-3-Phenyl-3-(tert-butoxycarbonylamino)propanoic Acid

- Dimethyl malonate

- Carbamic acid, [phenyl(phenylsulfonyl)methyl]-, 1,1-dimethylethyl ester

- 1H-Isoindole-1,3(2H)-dione, 2-(1-phenylethenyl)-

- tert-butyl N-(1S)-1-phenylbut-3-en-1-ylcarbamate

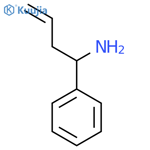

- 1-Phenylbut-3-en-1-amine

- Phenyl formate

- Silanamine,1,1,1-trimethyl-N-(phenylmethylene)-

- Borane,2-propen-1-ylbis[(1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]-

- 4-Phenylazetidin-2-one

(S)-3-Phenyl-b-alanine Hydrochloride Preparation Products

(S)-3-Phenyl-b-alanine Hydrochloride Gerelateerde literatuur

-

Chenhui Zhang,Chunjun Liang,Hongkang Gong,Jing Wang,Qi Song,Chao Ji,Fulin Sun,Ting Zhu,Xinghai Huang,Yuzhu Guo,Dan Li,Fangtian You,Zhiqun He J. Mater. Chem. C 2023 11 11157

83649-47-2 ((S)-3-Phenyl-b-alanine Hydrochloride) Gerelateerde producten

- 3646-50-2(DL-3-Amino-3-phenylpropionic acid)

- 614-19-7(DL-β-Phenylalanine)

- 13921-90-9((βR)-β-Aminobenzenepropanoic Acid)

- 40856-44-8((3S)-3-amino-3-phenylpropanoic acid)

- 68208-16-2(β-Amino-2-methylbenzenepropanoic Acid)

- 100393-41-7(3-Amino-3-(1-naphthyl)propanoic Acid)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 249916-07-2(Borreriagenin)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)